molecular formula C11H9FO B078471 1-Fluoro-7-methoxynaphthalene CAS No. 13791-03-2

1-Fluoro-7-methoxynaphthalene

Cat. No. B078471
CAS RN: 13791-03-2
M. Wt: 176.19 g/mol
InChI Key: UEDDMVOEGYUUGI-UHFFFAOYSA-N
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Description

1-Fluoro-7-methoxynaphthalene is a compound that belongs to the class of organic compounds known as naphthalenes. It is characterized by a naphthalene ring system in which one hydrogen atom is replaced by a fluorine atom and another by a methoxy group.

Synthesis Analysis

Synthesis of naphthalene derivatives often involves multi-step reactions. A relevant study provides insights into the synthesis of a closely related compound, 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, which was characterized using X-ray diffraction (Singh, 2013).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex. For example, studies on similar compounds like 1-methoxynaphthalene have identified different rotational isomers and their conformations using laser spectroscopy and ab initio theoretical calculation (Mahato et al., 2002).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including regioselective lithiation, as seen in the case of 1-methoxynaphthalene (Betz & Bauer, 2002). Additionally, hydrogen bonding between aromatic H and F groups can lead to specific structural formations, as observed in some fluoronaphthalene derivatives (Mohri et al., 2015).

Physical Properties Analysis

The physical properties of naphthalene derivatives can be studied through spectroscopic methods. For instance, the vibrational spectral analysis of 1-methoxynaphthalene provides insights into its in-plane and out-of-plane vibrational modes (Xavier et al., 2010).

Chemical Properties Analysis

Chemical properties of such compounds are influenced by their molecular structure and substituents. For instance, the study of base-induced photorearrangements from 3-styrylfurans to 2-methylnaphthalenes, including methoxy and fluoro substituents, shows the influence of base conditions on chemical transformations (Ho et al., 2011).

Scientific Research Applications

Fluorescence Probes for Detecting and Imaging

  • Scientific Field : Biomedical Research, Chemistry .
  • Application Summary : Naphthalene derivatives are used as fluorescence probes for detecting and imaging purposes . They exhibit unique photophysical and chemical properties, making them a highly studied group of organic compounds .
  • Methods of Application : The techniques under investigation for these photophysical properties are UV visible spectroscopy and fluorescence spectroscopy . Concentration dependent spectra and solvatochromic shifts on UV visible spectra are also part of the discussion .
  • Results or Outcomes : Naphthalene-based fluorescence probes exhibit excellent sensing and selectivity properties towards anions and cations and are also used as a part of target biomolecules . They are considered excellent candidates for the construction of organic electronic appliances .

Design and Synthesis of Fluorescent Probes

  • Scientific Field : Biomedical Research, Environmental Monitoring, Food Safety .
  • Application Summary : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety .
  • Methods of Application : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
  • Results or Outcomes : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot . They have been widely used in various fields due to increased selectivity and sensitivity .

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound. If swallowed, immediate medical assistance is advised .

Future Directions

Fluorinated compounds, such as 1-Fluoro-7-methoxynaphthalene, have been widely applied in diverse fields such as biology, physiology, pharmacology, and environmental sciences . The future development trends of fluorinated compounds are expected to continue in these areas .

properties

IUPAC Name

1-fluoro-7-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDDMVOEGYUUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456872
Record name 1-fluoro-7-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-7-methoxynaphthalene

CAS RN

13791-03-2
Record name 1-fluoro-7-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RE Mewshaw, RJ Edsall, C Yang… - Journal of medicinal …, 2005 - ACS Publications
… 1-Fluoro-7-methoxynaphthalene (110). To a mixture of 109 (10.94 g, 63.24 mmol), HCl (15.8 mL of 12 N solution, 190 mmol), and water (50 mL) cooled to 10 C was added a solution of …
Number of citations: 178 pubs.acs.org

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